molecular formula C12H11N3O3 B13573492 2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid

2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid

Cat. No.: B13573492
M. Wt: 245.23 g/mol
InChI Key: KJOPWWLOPCFSDJ-UHFFFAOYSA-N
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Description

2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid is a heterocyclic compound that features a pyrimidoindazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions to form the pyrimidoindazole core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid include other heterocyclic compounds with similar core structures, such as:

  • Pyrimido[1,2-a]benzimidazoles
  • 4-Hydroxy-2-quinolones
  • Imidazole derivatives

Uniqueness

What sets this compound apart is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-b]indazol-3-yl)acetic acid

InChI

InChI=1S/C12H11N3O3/c16-10(17)5-7-6-15-11(13-12(7)18)8-3-1-2-4-9(8)14-15/h1-4,7H,5-6H2,(H,13,18)(H,16,17)

InChI Key

KJOPWWLOPCFSDJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C3C=CC=CC3=NN21)CC(=O)O

Origin of Product

United States

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